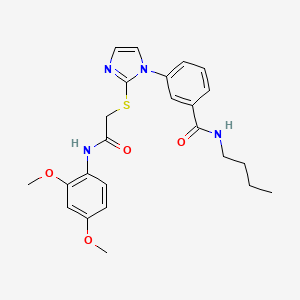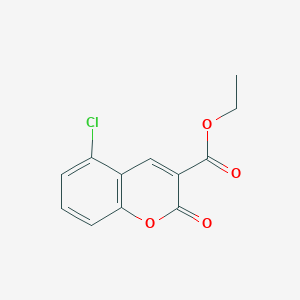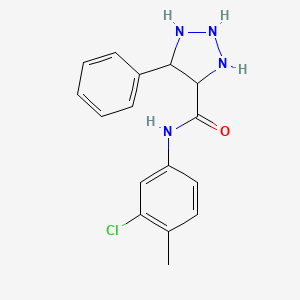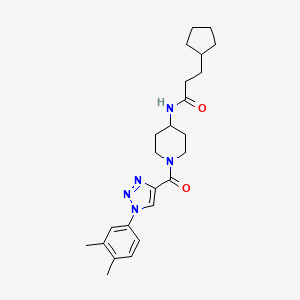![molecular formula C20H20N4O3S B2791137 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide CAS No. 1251584-20-9](/img/structure/B2791137.png)
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, especially in medical research.
Aplicaciones Científicas De Investigación
Parkinson’s Disease Treatment
This compound has been linked to the treatment of Parkinson’s disease (PD). Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to PD by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Kinase Inhibition
The compound is a highly potent, brain penetrant and selective LRRK2 inhibitor . It has been further profiled in in vivo safety and pharmacodynamic studies .
Drug Discovery and Optimization
The compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors . The focus has been on improving kinome selectivity using a surrogate crystallography approach .
Neurodegenerative Disorder Research
Given its link to PD, the compound is also relevant in the broader context of neurodegenerative disorder research . PD is a debilitating neurodegenerative disorder that affects over seven million people worldwide .
Genetic Studies
The compound’s link to the LRRK2 mutation makes it relevant in genetic studies related to PD . Several proteins with significant linkages to PD have been identified through GWAS, and LRRK2 is a highly promising target .
Pharmacokinetics and Dynamics
The compound has been used in studies related to pharmacokinetics, dynamics, and metabolism . These studies are crucial in understanding how the compound is absorbed, distributed, metabolized, and excreted in the body .
Propiedades
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19(23-14-17-2-1-13-28-17)15-3-5-16(6-4-15)27-20-18(21-7-8-22-20)24-9-11-26-12-10-24/h1-8,13H,9-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEIKZDTANTDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2791058.png)
![5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2791059.png)
![[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2791060.png)


![1-methyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791066.png)



![2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791070.png)
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B2791073.png)
![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride](/img/structure/B2791075.png)
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2791077.png)